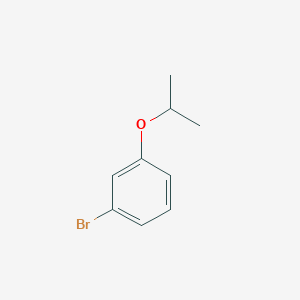

1-Bromo-3-isopropoxybenzene

Description

Significance in Modern Organic Chemistry

The significance of 1-bromo-3-isopropoxybenzene in modern organic chemistry lies primarily in its role as a versatile building block for the synthesis of more complex molecules. Its structure allows for strategic chemical modifications, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and dyes. chembk.com

The bromine atom on the benzene (B151609) ring is a key reactive site. It can be readily replaced through nucleophilic substitution reactions or utilized in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reactivity is fundamental for constructing the carbon skeletons of elaborate organic structures.

Furthermore, the isopropoxy group, being an electron-donating group, influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. This directing effect is crucial for achieving specific substitution patterns on the aromatic ring, a common requirement in multi-step syntheses. Researchers in medicinal chemistry utilize this compound to develop and study new drug candidates and their interactions with biological targets like enzymes.

Scope of Academic Inquiry

The academic inquiry surrounding this compound encompasses several areas of chemical research. A significant portion of research focuses on its application as an intermediate in synthetic organic chemistry. chembk.com Studies often explore its reactivity in various transformations and its utility in the total synthesis of complex natural products and pharmaceutically active compounds.

Another area of investigation involves the study of its chemical properties and reaction mechanisms. The interplay between the bromo and isopropoxy substituents provides a model system for examining electronic and steric effects in aromatic compounds.

The physical and spectroscopic properties of this compound are also well-documented and subject to academic study. Characterization is routinely performed using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) to elucidate its molecular structure. nih.govnih.gov This data is essential for confirming the identity and purity of the compound in research settings.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol nih.gov |

| Appearance | Colorless liquid chembk.com |

| IUPAC Name | 1-bromo-3-propan-2-yloxybenzene nih.gov |

| Synonyms | 3-Bromophenyl isopropyl ether, 3-bromoisoproproxylbenzene nih.gov |

| CAS Number | 131738-73-3 nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromophenyl isopropyl ether |

| Benzene |

| Bromine |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWJZIQSPRFCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390760 | |

| Record name | 1-Bromo-3-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131738-73-3 | |

| Record name | 1-Bromo-3-isopropoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131738-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromophenyl isopropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Isopropoxybenzene

Strategies for Aromatic Bromination

Aromatic bromination is a fundamental process in organic synthesis, typically proceeding through an electrophilic aromatic substitution mechanism. The success of these reactions hinges on the nature of the substituents already present on the aromatic ring, which dictate both the rate of reaction and the position of the incoming electrophile.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is the cornerstone of functionalizing aromatic rings. fiveable.mekhanacademy.orgmasterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. fiveable.me The aromaticity is then restored by the loss of a proton from the site of attack. fiveable.memasterorganicchemistry.com

For the bromination of benzene, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required to polarize the bromine molecule (Br₂), generating a more potent electrophile (Br⁺) that can be attacked by the benzene ring. fiveable.memasterorganicchemistry.com The catalyst is regenerated at the end of the reaction cycle. fiveable.me

Regioselectivity Control in Bromination Reactions

Substituents on a benzene ring profoundly influence the position of subsequent substitutions. The isopropoxy group (-OCH(CH₃)₂) is an ether group, which is strongly activating and an ortho, para-director. This is due to the oxygen's lone pairs, which can be donated into the ring through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.

Direct electrophilic bromination of isopropoxybenzene (B1215980) would, therefore, yield a mixture of 2-bromo-1-isopropoxybenzene (ortho) and 4-bromo-1-isopropoxybenzene (para) as the major products. The formation of the desired 1-bromo-3-isopropoxybenzene (meta) would be a minor product, if formed at all. This makes direct bromination an unviable primary pathway for the target molecule. Achieving the meta substitution pattern requires alternative, multi-step synthetic routes that circumvent these directing effects.

Advanced Brominating Agents and Conditions

To improve safety, handling, and sometimes selectivity, various alternatives to elemental bromine have been developed for aromatic bromination.

Utilization of N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination reactions. wikipedia.orgorganic-chemistry.org It is a crystalline solid that is easier and safer to handle than liquid bromine. For the bromination of electron-rich aromatic compounds like phenols and anilines, NBS can be a highly effective reagent. wikipedia.org The reaction conditions can influence the outcome; for example, using dimethylformamide (DMF) as a solvent can promote high levels of para-selectivity for activated aromatic rings. wikipedia.org Acidic catalysts can also be employed to facilitate the nuclear bromination of activated aromatic substrates using NBS. tandfonline.com

Application of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another stable, solid brominating agent that serves as an excellent alternative to NBS and elemental bromine. connectchemicals.comorganic-chemistry.orgthieme-connect.com It is often considered more economical than NBS on a bromine-equivalent basis. google.com DBDMH is particularly effective for the bromination of aromatic compounds substituted with electron-donating groups. researchgate.net The reactivity of DBDMH can be enhanced in the presence of strong acids. thieme-connect.comresearchgate.net It has been shown to give high yields in the bromination of activated systems, often under mild conditions at or below room temperature. thieme-connect.com

| Reagent | Physical State | Key Advantages | Typical Conditions for Aromatic Bromination |

|---|---|---|---|

| Bromine (Br₂) | Liquid | Low cost, high reactivity | Requires a Lewis acid catalyst (e.g., FeBr₃) for unactivated rings |

| N-Bromosuccinimide (NBS) | Solid | Safer and easier to handle than Br₂, can offer improved selectivity | Used with solvents like DMF or with acid catalysts (e.g., HCl in acetone) for activated rings wikipedia.orgtandfonline.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solid | Stable, high bromine content, economical, easy to handle | Effective for activated rings, sometimes in the presence of an acid catalyst thieme-connect.comgoogle.comresearchgate.net |

Alternative Synthetic Pathways

Given that the direct bromination of isopropoxybenzene is not a feasible route to this compound, indirect methods must be utilized. The most common and logical approach involves forming the ether linkage after the bromine atom is already in the correct position on the ring.

A highly effective method is the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

For the synthesis of this compound, the pathway is as follows:

Starting Material : The synthesis begins with 3-bromophenol (B21344). In this molecule, the bromo and hydroxyl groups are in the desired 1,3-relationship.

Deprotonation : 3-bromophenol is treated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group. This generates the corresponding 3-bromophenoxide anion.

Nucleophilic Substitution : The 3-bromophenoxide ion is then reacted with an isopropylating agent, typically 2-bromopropane (B125204) (isopropyl bromide) or 2-iodopropane. The phenoxide acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the bromide or iodide ion in an Sₙ2 reaction. This step forms the desired ether linkage.

This multi-step sequence successfully installs the isopropoxy group without disturbing the pre-existing meta relationship of the substituents, providing a high-yield route to the target compound, this compound.

| Step | Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Bromophenol | Base (e.g., NaOH, K₂CO₃) | Sodium 3-bromophenoxide | Acid-Base Reaction |

| 2 | Sodium 3-bromophenoxide + 2-Bromopropane | Solvent (e.g., Acetone, DMF) | This compound | Sₙ2 Nucleophilic Substitution |

Nucleophilic Substitution Routes to Alkoxybenzenes

The Williamson ether synthesis stands as a classic and widely employed method for the preparation of ethers, including aryl ethers like this compound. This reaction fundamentally involves the nucleophilic displacement of a halide ion from an alkyl halide by an alkoxide ion. In the context of synthesizing this compound, the logical precursors are 3-bromophenol and an isopropyl halide, such as 2-bromopropane or 2-iodopropane.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The first step involves the deprotonation of the weakly acidic hydroxyl group of 3-bromophenol using a suitable base to form the more nucleophilic 3-bromophenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropyl halide, leading to the formation of the ether bond and the displacement of the halide leaving group.

A representative reaction scheme is as follows:

Figure 1: General scheme for the Williamson ether synthesis of this compound.

A specific example for a structurally similar compound, 1-bromo-3-fluoro-5-isopropoxybenzene, illustrates this methodology. The synthesis was achieved by reacting 3-bromo-5-fluorophenol (B1288921) with isopropyl iodide in the presence of potassium carbonate as the base and N,N-dimethylformamide (DMF) as the solvent at 80°C for 12 hours, resulting in a 64.79% yield chemicalbook.com. This demonstrates a practical application of the Williamson ether synthesis for this class of compounds.

Optimization of Synthetic Reaction Conditions

To maximize the yield and purity of this compound, careful optimization of reaction conditions is paramount. Key parameters that significantly influence the outcome of the synthesis are temperature and the choice of solvent.

Temperature Control for Selectivity

Temperature plays a crucial role in the Williamson ether synthesis, affecting both the reaction rate and the selectivity towards the desired ether product over potential side reactions, such as elimination.

Generally, increasing the reaction temperature accelerates the rate of the SN2 reaction. However, excessively high temperatures can promote the competing E2 (bimolecular elimination) reaction, especially when using a secondary alkyl halide like 2-bromopropane. In this side reaction, the 3-bromophenoxide acts as a base, abstracting a proton from a carbon adjacent to the bromine-bearing carbon of the isopropyl halide, resulting in the formation of propene and diminishing the yield of the desired ether.

Finding the optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of elimination byproducts. For many Williamson ether syntheses, a moderate temperature range, often between 50°C and 100°C, is employed. The aforementioned synthesis of a similar compound at 80°C falls within this typical range, suggesting that a similar temperature would be a suitable starting point for the optimization of this compound synthesis chemicalbook.com.

Below is a hypothetical data table illustrating the potential effect of temperature on the yield of this compound, based on general principles of Williamson ether synthesis.

| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Propene Formation (Side Product) |

|---|---|---|---|

| 40 | 24 | Low | Minimal |

| 60 | 12 | Moderate | Low |

| 80 | 8 | High | Moderate |

| 100 | 4 | Decreasing | Significant |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Isopropoxybenzene

Cross-Coupling Reaction Pathways

1-Bromo-3-isopropoxybenzene serves as a versatile substrate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the synthesis of complex organic molecules.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively employed to facilitate cross-coupling reactions involving this compound due to their high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the isopropoxybenzene (B1215980) core.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

A typical procedure involves reacting this compound with an arylboronic acid in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(dba)₂, and a base like potassium hydroxide (B78521) in a suitable solvent like glycerol. scielo.br The reaction mixture is typically heated to achieve good yields of the coupled product. scielo.br The use of deep eutectic solvents like triethanolamine:glycerol has also been explored to enhance the reaction's performance. scielo.br Iron-catalyzed enantioselective Suzuki-Miyaura coupling reactions have also been developed, offering a pathway to chiral α-arylpropionic acids. rsc.orgrsc.org

Below is a table summarizing representative conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various organoboron reagents.

| Organoboron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | PdCl₂(PPh₃)₂ | KOH | Glycerol | 80 | Good | scielo.br |

| 4-Methylphenylboronic acid | Pd@Al₂O₃-agarose | Triethanolamine | - | - | Traces | scielo.br |

| Phenylboronic acid | Pd(dba)₂ | - | Glycerol | 80 | - | scielo.br |

| Lithium arylborates | FeCl₂ / (R,R)-QuinoxP* | - | - | - | High | rsc.orgrsc.org |

Related Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura coupling, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.orgdiva-portal.org The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org The Heck reaction is a powerful tool for creating carbon-carbon bonds and has been utilized in the synthesis of complex molecules. beilstein-journals.org

Sonogashira Coupling: This methodology enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.orggold-chemistry.orglibretexts.org The reaction is co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. organic-chemistry.orgnih.govopen-reaction-database.org This method is a significant advancement for the synthesis of arylamines. organic-chemistry.org The reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. nih.gov

The following table provides a comparative overview of these palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Key Bond Formed |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²)-C(sp) |

| Negishi | Organozinc reagent | Pd or Ni catalyst | C(sp²)-C(sp³/sp²/sp) |

| Buchwald-Hartwig | Amine | Pd catalyst, Phosphine ligand, Base | C(sp²)-N |

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. Copper(I) salts, in particular, are active catalysts for forming carbon-heteroatom and carbon-carbon bonds. mdpi.com For instance, copper-catalyzed Ullmann-type reactions can be used to couple this compound with various nucleophiles, such as amines and amino acids, often at lower temperatures than traditional Ullmann conditions. researchgate.net Copper(I) has also been shown to catalyze the carboxylative coupling of terminal alkynes, allylic chlorides, and CO₂. acs.org Furthermore, well-defined copper(I) complexes have been utilized in photocatalyzed reactions, such as atom transfer radical addition (ATRA) reactions. beilstein-journals.org

Carbon-Carbon Bond Formation Strategies

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. organic-chemistry.orgscholaris.ca this compound can participate in various C-C bond-forming reactions beyond the classic palladium-catalyzed cross-couplings. These can include reactions involving enolates, enamines, and organometallic reagents. vanderbilt.edu For example, alkyl boranes can couple with dinitro aromatic rings to form alkylated aromatics. organic-chemistry.org Additionally, the presence of a directing group on the aromatic ring can facilitate metalation and subsequent coupling. organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

While electrophilic aromatic substitution is more common for benzene (B151609) derivatives, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. quora.commasterorganicchemistry.com In the case of this compound, the isopropoxy group is an electron-donating group, which generally disfavors SNA. However, the bromine atom can be displaced by strong nucleophiles under forcing conditions. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a transient, negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion. masterorganicchemistry.com The starting material, 3-bromophenol (B21344), can be alkylated with isopropyl bromide to form this compound, which can then undergo nucleophilic aromatic substitution. vulcanchem.com

Metal-Halogen Exchange Reactions and Organometallic Reagents

This compound is a versatile substrate for metal-halogen exchange reactions, a fundamental transformation in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org This process is crucial for the formation of carbon-carbon and carbon-heteroatom bonds. The primary reactions involve the exchange of the bromine atom for a metal, typically lithium or magnesium, to generate highly reactive organolithium or Grignard reagents, respectively.

The formation of a Grignard reagent, 3-isopropoxyphenylmagnesium bromide, is achieved by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edugoogle.commasterorganicchemistry.com The general mechanism involves the transfer of an electron from the magnesium metal to the aryl halide, leading to the formation of a radical anion which then collapses to an aryl radical and a bromide ion. A second electron transfer from magnesium to the aryl radical generates the carbanionic species that complexes with the MgBr+ cation. mnstate.eduresearchgate.net The reaction is sensitive to reaction conditions, requiring an anhydrous environment to prevent the protonation of the highly basic Grignard reagent. mnstate.edu

A documented synthesis illustrates the practical application of this reaction, where this compound was reacted with magnesium turnings to prepare the corresponding Grignard reagent. This reagent was then used in a subsequent reaction with a β-dimethylaminoketone to produce a 1-phenyl-3-dimethylaminopropane derivative with a 26% yield. google.com

Alternatively, halogen-magnesium exchange can be performed using pre-formed, highly reactive Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) which accelerates the exchange rate. wikipedia.orgrsc.org This method offers a milder alternative to using magnesium metal and can tolerate a wider range of functional groups. wikipedia.orgrsc.org The reaction proceeds by the treatment of the aryl bromide with the i-PrMgCl, resulting in the desired functionalized Grignard reagent and isopropyl chloride. wikipedia.org

Lithium-halogen exchange offers another route to an organometallic intermediate. This reaction is typically very fast and is often carried out at low temperatures to prevent side reactions. wikipedia.org Reacting this compound with an alkyllithium reagent, such as n-butyllithium (nBuLi), in a solvent like THF or diethyl ether, results in the rapid formation of 3-isopropoxyphenyllithium and n-butyl bromide. wikipedia.orgcore.ac.uk This kinetically controlled process is driven by the formation of a more stable organolithium species. wikipedia.org The resulting 3-isopropoxyphenyllithium is a powerful nucleophile used in various subsequent synthetic transformations. core.ac.uknih.gov

| Reaction Type | Reagent(s) | Product | Solvent | Conditions | Ref. |

| Grignard Formation | Magnesium (Mg) | 3-Isopropoxyphenylmagnesium bromide | Tetrahydrofuran (THF) | Reflux | google.com |

| Halogen-Magnesium Exchange | i-PrMgCl | 3-Isopropoxyphenylmagnesium chloride | Diethyl ether (Et₂O) | N/A | wikipedia.org |

| Lithium-Halogen Exchange | n-Butyllithium (nBuLi) | 3-Isopropoxyphenyllithium | Tetrahydrofuran (THF) | -78 °C to room temp. | wikipedia.orgcore.ac.uk |

Influence of the Isopropoxy Group on Reactivity and Regioselectivity

The isopropoxy group (–OCH(CH₃)₂) on the benzene ring of this compound exerts a significant influence on the molecule's reactivity and the regioselectivity of its reactions. This influence is a combination of electronic and steric effects. rsc.orgnumberanalytics.com

Electronic Effects: The oxygen atom of the isopropoxy group possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance (a +M or mesomeric effect). wikipedia.org This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the group. wikipedia.orgmsu.edu This makes the ring more nucleophilic and thus more reactive towards electrophiles in electrophilic aromatic substitution reactions. Consequently, the isopropoxy group is considered an activating group. wikipedia.org In the context of metalation reactions, this electron-donating character stabilizes the transition state leading to substitution at the ortho positions.

Steric Effects: The isopropoxy group is sterically bulkier than smaller alkoxy groups like methoxy. This steric hindrance can impede the approach of reagents to the positions adjacent (ortho) to the isopropoxy group (C2 and C4). rsc.org The outcome of a reaction is often a balance between the electronically favored ortho-substitution and the sterically hindered access to these sites.

Regioselectivity in Metalation Reactions: In reactions like lithiation, where the bromine atom is exchanged for lithium, the directing effect of the isopropoxy group becomes critical if further reactions are considered. When this compound is converted to 3-isopropoxyphenyllithium, the subsequent reaction with an electrophile will be directed by both the lithium atom's position and the isopropoxy group. However, in directed ortho-metalation (DoM) reactions, where a hydrogen atom is removed by a strong base, the isopropoxy group would direct the lithiation to one of the adjacent, electronically activated, and sterically accessible positions. For 3-isopropoxyanisole (a related compound), lithiation occurs preferentially at the C2 position, between the two alkoxy groups. In the case of this compound, the bromine atom itself can direct lithiation to an adjacent position. nii.ac.jp For instance, bromine-directed lithiation with lithium dialkylamides has been shown to afford a lithiated species ortho to the bromine. nii.ac.jp

In a specific example involving a related substrate, 1-fluoro-3-isopropoxybenzene, bromination occurs ortho to the activating isopropoxy group and para to the fluorine atom, yielding 1-bromo-2-fluoro-4-isopropoxybenzene. google.com This demonstrates the powerful directing effect of the alkoxy group, which overrides the directing effect of the halogen. For this compound, electrophilic attack would be predicted to occur primarily at the C4 position (para to the bromine and ortho to the isopropoxy group) and the C6 position (ortho to both groups), with the C2 position (also ortho to both) being another possibility, though potentially more sterically hindered. The interplay between the activating, ortho,para-directing isopropoxy group and the deactivating, ortho,para-directing bromine atom determines the final regiochemical outcome. msu.edu

| Position | Electronic Effect of Isopropoxy Group | Steric Effect of Isopropoxy Group | Electronic Effect of Bromo Group | Predicted Reactivity |

| C2 | Activating (ortho) | High hindrance | Deactivating (ortho) | Possible, but sterically hindered |

| C4 | Activating (ortho) | Moderate hindrance | Deactivating (para) | Favorable for electrophilic attack |

| C5 | Deactivating (meta) | Low hindrance | Activating (meta) | Unfavorable for electrophilic attack |

| C6 | Activating (para) | Low hindrance | Deactivating (ortho) | Highly favorable for electrophilic attack |

Applications of 1 Bromo 3 Isopropoxybenzene in Advanced Synthesis and Chemical Biology

Role as a Key Intermediate in Multi-Step Organic Syntheses

1-Bromo-3-isopropoxybenzene is a valuable building block in organic synthesis, primarily used to introduce a functionalized phenyl group into larger molecules. Bromo-alkoxybenzenes are recognized as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of both a bromine atom and an isopropoxy group allows for a range of chemical transformations.

Precursor for Functionalized Aromatic Systems

The reactivity of this compound is dictated by its two functional groups. The bromine atom can be readily displaced or used in cross-coupling reactions, while the isopropoxy group influences the reactivity of the aromatic ring and can also be modified.

Key reactions include:

Nucleophilic Substitution: The bromine atom serves as a good leaving group and can be replaced by various nucleophiles, such as amines or thiols, to introduce new functional groups onto the aromatic ring.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. This is a fundamental strategy for constructing more complex molecular frameworks.

Oxidation: The isopropoxy group can be oxidized under certain conditions to generate corresponding aldehydes or carboxylic acids, adding another layer of synthetic versatility.

A practical example of its use is in the synthesis of (3-Bromophenyl)(3-isopropoxyphenyl)methanone through processes like Friedel-Crafts acylation.

Integration into Pharmaceutical Synthesis (e.g., antiviral agents)

In medicinal chemistry, this compound is explored as an intermediate for the development of new drugs and for studying their biological activities. It is classified as an active pharmaceutical ingredient (API) intermediate, highlighting its role in the production of therapeutic agents. endotherm-lsm.com

While specific, direct synthetic routes from this compound to commercial antiviral drugs are not extensively documented in public literature, intermediates with similar bromo-alkoxy functionalities are crucial for building the complex heterocyclic structures often found in antiviral compounds. For instance, the synthesis of novel quinazolinone derivatives and peptide-oligonucleotide conjugates, which have shown activity against viruses like the Tobacco Mosaic Virus (TMV) and HIV respectively, relies on functionalized aromatic precursors. nih.gov The development of small molecules targeting flavivirus envelope proteins has also involved the synthesis of complex thiazole (B1198619) derivatives, a process where brominated aromatic building blocks are essential. purdue.edu This underscores the potential of this compound as a foundational element for creating novel antiviral candidates.

Utility in Fine Chemical Production

Beyond pharmaceuticals, this compound is utilized in the broader fine chemical industry. Its applications extend to the synthesis of agrochemicals, where specific substitution patterns on an aromatic ring are necessary for biological activity. It also serves as a building block for dyes, fragrances, and surfactants. chembk.com The compound's versatility makes it a key component in the production of a wide range of specialty chemicals that require a precisely substituted benzene (B151609) ring structure. lookchem.com

Contributions to Material Science Research

The application of this compound extends to material science, where it is used in the preparation of advanced materials. Researchers employ this compound to create polymers and liquid crystals with specifically tailored properties. lookchem.com The incorporation of the isopropoxy-substituted phenyl group can influence the physical and electronic characteristics of these materials, such as their strength, durability, and chemical resistance. lookchem.com

Explorations in Chemical Biology

In the field of chemical biology, this compound and related compounds are studied for their interactions with biological systems. It has been employed as a molecular probe to investigate enzyme-substrate interactions and is used in various biochemical assays. Its structure can be a starting point for designing molecules that target specific cellular pathways or proteins, aiding in the fundamental understanding of biological processes.

Data Table: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-3-propan-2-yloxybenzene | nih.gov |

| CAS Number | 131738-73-3 | nih.gov |

| Molecular Formula | C₉H₁₁BrO | nih.gov |

| Molecular Weight | 215.09 g/mol | nih.gov |

| Appearance | Colorless to Yellow clear liquid | tcichemicals.comtcichemicals.com |

| Boiling Point | 214-216 °C | chembk.com |

Advanced Spectroscopic and Chromatographic Characterization of 1 Bromo 3 Isopropoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govbenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 1-Bromo-3-isopropoxybenzene provides distinct signals that confirm the presence and connectivity of all proton environments in the molecule. The spectrum is characterized by signals from the isopropoxy group and the aromatic ring protons.

The isopropoxy group gives rise to two characteristic signals:

A doublet corresponding to the six equivalent methyl protons (H-γ).

A septet for the single methine proton (H-β), which is split by the six adjacent methyl protons.

The four protons on the disubstituted benzene (B151609) ring appear as a complex multiplet in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the electron-withdrawing bromine atom and the electron-donating isopropoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropoxy -CH₃ | ~1.35 | Doublet (d) | 6H |

| Aromatic H-2, H-4, H-5, H-6 | ~6.7 - 7.3 | Multiplet (m) | 4H |

| Isopropoxy -CH | ~4.55 | Septet (sept) | 1H |

Note: Data are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are influenced by the electronegativity of the attached atoms (Br and O) and the aromatic system. The carbon atom bonded to the bromine (C-1) appears at a relatively low field, while the carbon bonded to the isopropoxy group (C-3) is shifted significantly downfield due to the oxygen's deshielding effect.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isopropoxy -C H₃ | ~22.0 |

| Isopropoxy -C H | ~70.5 |

| Aromatic C -H | ~115 - 131 |

| Aromatic C -Br | ~122.8 |

| Aromatic C -O | ~159.2 |

Note: Data are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysisnih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

The molecular formula of this compound is C₉H₁₁BrO. nih.gov Its monoisotopic mass is 213.99933 Da. nih.gov A key feature in the mass spectrum of a bromo-compound is the molecular ion peak ([M]⁺). Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion appears as a characteristic doublet of peaks ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio. miamioh.edu

Fragmentation of this compound under electron ionization (EI) typically involves the cleavage of the weakest bonds. Common fragmentation pathways include the loss of the bromine atom, cleavage of the ether bond, and rearrangements. miamioh.edu

Table 3: Predicted Mass Spectrometry Data and Fragments for this compound

| Adduct / Fragment | Predicted m/z | Notes |

| [M]⁺ | 214/216 | Molecular ion peak doublet due to ⁷⁹Br/⁸¹Br isotopes. |

| [M+H]⁺ | 215/217 | Protonated molecular ion. |

| [M-C₃H₇]⁺ | 171/173 | Loss of the isopropyl group. |

| [M-Br]⁺ | 135 | Loss of the bromine radical. |

Data based on isotopic masses and common fragmentation patterns. Predicted collision cross section (CCS) values for various adducts have also been calculated using computational methods. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra for this compound have been recorded using Fourier Transform (FT) techniques. nih.gov

Key absorptions in the IR spectrum include:

C-H stretching: Aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹, while aromatic C-H stretches are found just above 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations give rise to peaks in the 1400-1600 cm⁻¹ region.

C-O-C stretching: A strong, characteristic asymmetric C-O-C ether stretch is typically observed around 1200-1300 cm⁻¹.

C-Br stretching: The C-Br stretch appears at lower frequencies, generally in the 500-600 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. nih.gov

Table 4: Key Vibrational Spectroscopy Peaks for this compound

| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | IR / Raman | 3000 - 3100 | Stretch |

| Aliphatic C-H | IR / Raman | 2850 - 3000 | Stretch |

| Aromatic C=C | IR / Raman | 1400 - 1600 | Stretch |

| Ether C-O-C | IR | 1200 - 1300 | Asymmetric Stretch |

| C-Br | IR / Raman | 500 - 600 | Stretch |

Source: Spectral data available from Bio-Rad Laboratories, Inc., recorded on Bruker instruments. nih.gov

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoringnih.gov

Gas Chromatography (GC) is a powerful chromatographic technique used to separate and analyze volatile compounds. For this compound, which is a colorless to light yellow liquid at room temperature with a boiling point of approximately 222 °C, GC is an ideal method for purity assessment. chemscene.comchemdad.com

Commercial suppliers often use GC to certify the purity of this compound, with typical purities reported as greater than 98.0%. tcichemicals.comtcichemicals.com In a GC analysis, the compound would be represented by a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity. The presence of minor peaks would indicate impurities.

Furthermore, GC is an effective tool for reaction monitoring in syntheses where this compound is used as a starting material. rsc.org By taking aliquots from a reaction mixture over time, chemists can track the consumption of the reactant and the formation of the product, allowing for the optimization of reaction conditions such as temperature and reaction time.

Computational and Theoretical Studies on 1 Bromo 3 Isopropoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 1-Bromo-3-isopropoxybenzene. These computational methods allow for the prediction of various molecular parameters that are crucial for understanding its chemical behavior.

Charge Distribution and Electronic Structure Analysis

The arrangement of electron density within the this compound molecule is a key determinant of its reactivity. The isopropoxy group (–OCH(CH₃)₂) is known to be an electron-donating group, which influences the charge distribution on the aromatic ring through resonance and inductive effects. This donation of electron density increases the nucleophilicity of the benzene (B151609) ring, making it more susceptible to electrophilic attack.

Computational analyses, such as Hirshfeld population analysis, are employed to quantify the atomic charges on each atom. While specific DFT data for this compound is not extensively published, studies on closely related alkoxybenzenes provide valuable insights. For instance, in a study on the bromination of various alkoxybenzenes, the Hirshfeld charge at the para-carbon of isopropoxybenzene (B1215980) was calculated, demonstrating the utility of this method in predicting reactivity. A more negative Hirshfeld charge generally correlates with higher reactivity toward electrophiles.

The electronic structure of this compound is further characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For aromatic compounds, the HOMO is often localized on the electron-rich benzene ring and substituents, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO may be centered on areas of the molecule that can accept electron density, such as the carbon atom bonded to the bromine, which is a potential site for nucleophilic attack. Current time information in Pasuruan, ID.

Below is a table illustrating typical calculated Hirshfeld charges for related alkoxybenzenes, which helps in understanding the electronic effects pertinent to this compound.

| Compound | Hirshfeld Charge at Para-Carbon |

| Isopropoxybenzene | -0.0528 |

| Ethoxybenzene | -0.0520 |

| Methoxybenzene | -0.0516 |

| tert-Butoxybenzene | -0.0509 |

| Data derived from a study on the bromination of alkoxybenzenes. A more negative Hirshfeld charge generally correlates with higher reactivity toward electrophiles. |

Transition-State Energy Calculations for Reaction Mechanisms

DFT calculations are instrumental in elucidating reaction mechanisms by determining the energies of transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. For electrophilic aromatic substitution reactions, such as the bromination of this compound, DFT can be used to model the transition state structure and calculate its energy.

In the case of electrophilic attack on this compound, the isopropoxy group directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by a bromine atom, substitution is expected to occur at the ortho positions (positions 2, 4, and 6). Computational studies on similar substituted benzenes have shown a strong correlation between the calculated barrier heights for electrophilic substitution and the Hirshfeld charges on the ring carbons. nsf.gov This suggests that positions with a higher electron density (more negative Hirshfeld charge) will have a lower transition state energy for electrophilic attack.

Theoretical Modeling of Reaction Pathways and Selectivity

Theoretical modeling provides a framework for understanding the preferred pathways and the resulting selectivity in chemical reactions involving this compound. The isopropoxy group is an ortho-, para-directing activating group. However, in this compound, the substitution pattern dictates the regioselectivity of further reactions.

For electrophilic aromatic substitution, the isopropoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The bromine atom at position 1 is a deactivating group but is also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance from the bulky isopropoxy group, governs the final product distribution. Theoretical models can predict the most likely sites of substitution by calculating the relative energies of the possible intermediates and transition states for attack at each position.

A study on the bromination of monosubstituted alkoxybenzenes, including isopropoxybenzene, provided experimental data on regioselectivity. The ratio of the observed rate constants for para and ortho substitution (kobs,para/kobs,ortho) for isopropoxybenzene was found to be 4.50 ± 0.05, indicating a preference for para substitution. nsf.gov In this compound, the para position relative to the isopropoxy group is blocked by the bromine atom, so electrophilic attack is expected to be directed to the ortho positions (2, 4, and 6).

Structure-Reactivity Relationship Investigations

Investigations into the structure-reactivity relationship of this compound and its analogs focus on how variations in the molecular structure affect the compound's reactivity. The key structural features of this compound are the electron-donating isopropoxy group and the electron-withdrawing but ortho-, para-directing bromine atom.

Computational studies on substituted benzenes have established quantitative structure-reactivity relationships. For example, a good correlation has been found between the calculated barrier heights for electrophilic substitution and the Hirshfeld charges at the ring carbons. nsf.gov This relationship allows for the prediction of reactivity based on calculated electronic properties. Isomeric variations, such as the position of the bromo and isopropoxy groups on the benzene ring, lead to distinct physicochemical properties due to different steric and electronic environments. Current time information in Pasuruan, ID. For example, 1-bromo-4-isopropoxybenzene, the para-isomer, exhibits different properties compared to the meta-isomer, this compound. Current time information in Pasuruan, ID.

Emerging Methodologies and Future Research Directions in 1 Bromo 3 Isopropoxybenzene Chemistry

Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly integrated into the synthesis of 1-bromo-3-isopropoxybenzene. These methodologies prioritize the reduction of hazardous waste, utilization of renewable resources, and improvement of energy efficiency.

Flow Chemistry Techniques

Continuous flow synthesis is a promising green alternative to traditional batch processing for the production of this compound and its analogs. This technique facilitates precise control over reaction parameters like temperature and pressure, which can lead to more consistent product quality and higher yields. The application of flow chemistry has been noted for the synthesis of related compounds such as 1-bromo-3-propoxybenzene, highlighting its potential for industrial-scale production. The enhanced safety and scalability offered by flow reactors make them an attractive option for the synthesis of aryl ethers.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has been identified as a method that can significantly reduce reaction times in organic synthesis. researchgate.net This technique offers rapid heating and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.com For instance, in related syntheses, microwave irradiation has been shown to decrease reaction times from hours to minutes. mdpi.com The application of microwave technology to the Williamson ether synthesis, a common route for preparing this compound, is being explored to enhance efficiency. acs.org Research has also demonstrated the use of microwaves in the synthesis of various heterocyclic compounds, achieving high yields in short reaction times. jmpas.comnih.gov

Addressing Methodological Gaps in Current Research

Current research on this compound reveals several methodological gaps that need to be addressed. A significant challenge is the development of greener and more efficient synthetic methods to reduce the generation of hazardous waste. Traditional methods can sometimes result in the formation of byproducts, necessitating complex purification procedures. Future research should focus on creating more streamlined and atom-economical synthetic routes. nih.gov Additionally, there is a need for more comprehensive studies on the compound's ecotoxicity and bioaccumulation potential, which are currently limited by a lack of standardized analytical assays.

Novel Catalyst Development for Enhanced Reactivity and Selectivity

The development of advanced catalysts is essential for improving the synthesis and subsequent functionalization of this compound. In cross-coupling reactions like the Suzuki-Miyaura coupling, where this compound is a key substrate, palladium-based catalysts are commonly used. mdpi.com Research is ongoing to develop more robust and efficient catalysts, including those based on nickel and copper, to facilitate these transformations under milder conditions. nih.goveie.gr For the synthesis of aryl ethers, efforts are being made to develop catalytic systems that allow for the use of less reactive alkylating agents, which would be a significant step towards a "green" Williamson ether synthesis. acs.org The use of ligands such as L-Proline in copper-catalyzed reactions has been shown to enable milder reaction conditions and produce high yields. mdpi.com

Table 1: Catalyst Systems in this compound Related Reactions

| Reaction Type | Catalyst System | Key Advantages |

| Suzuki-Miyaura Coupling | Palladium catalysts with various ligands (e.g., PPh₃, dppf) | Well-established, moderate to excellent yields. mdpi.com |

| Stille Coupling | Palladium catalysts | Mild reaction conditions, high yields. mdpi.com |

| Cross-Electrophile Coupling | Dual Nickel and Cobalt catalyst system | High yields for a wide range of aryl and alkyl halides. nih.gov |

| Ullman Coupling | Copper iodide (I) with L-proline ligand | Mild reaction conditions, high product yield. mdpi.com |

Exploration of New Applications and Derivatives

This compound serves as a valuable intermediate in the synthesis of more complex molecules for various applications, including pharmaceuticals, agrochemicals, and materials science. endotherm-lsm.com The bromo-substituent provides a reactive site for C-C and C-N bond formation through reactions like the Ullman coupling, enabling the creation of new derivatives. mdpi.com For example, it can be used to synthesize precursors for organic light-emitting materials. nih.gov Research is focused on creating novel derivatives and exploring their potential biological activities and material properties. The unique electronic and steric properties imparted by the isopropoxy and bromo groups make it a versatile building block for designing molecules with specific functions.

Q & A

Basic Research: Synthesis and Purification Methodologies

Q1: What are the standard synthetic routes for 1-bromo-3-isopropoxybenzene, and how can purity be validated? Methodological Answer: this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For NAS, 3-bromophenol reacts with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis, purification involves fractional distillation (boiling point: 232.0±13.0°C ) or column chromatography (silica gel, hexane/ethyl acetate). Purity validation employs gas chromatography (GC) with flame ionization detection (>95% purity criteria ) and NMR spectroscopy to confirm absence of byproducts like unreacted 3-bromophenol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.